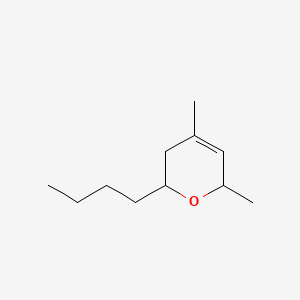

2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl-

Description

2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl- (CAS: 24237-01-2, 24840-75-3; molecular formula: C₁₁H₂₀O) is a dihydropyran derivative characterized by a six-membered oxygen-containing heterocycle with partial unsaturation (3,6-dihydro) and substituents at positions 2 (butyl) and 4,6 (methyl groups) . Its average molecular mass is 168.280 g/mol, with a monoisotopic mass of 168.151415 g/mol. This compound is structurally notable for its alkyl substituents, which influence its physicochemical properties and reactivity. It is listed in regulatory databases (e.g., ECHA) as part of reaction mixtures but lacks detailed hazard classification under current assessments .

Properties

CAS No. |

24237-01-2 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

2-butyl-4,6-dimethyl-3,6-dihydro-2H-pyran |

InChI |

InChI=1S/C11H20O/c1-4-5-6-11-8-9(2)7-10(3)12-11/h7,10-11H,4-6,8H2,1-3H3 |

InChI Key |

KBFFVAYZFNJXAW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CC(=CC(O1)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach for Substituted Dihydropyrans

Dihydropyrans, including 2H-pyran derivatives, are typically synthesized via cyclization reactions involving precursors such as γ-butyrolactones, phenols, or unsaturated carbonyl compounds under acidic or basic catalysis. The key step is the formation of the pyran ring through intramolecular cyclization, often facilitated by acid catalysts.

A representative and industrially relevant method for preparing substituted dihydropyran derivatives involves:

- Step 1: Formation of an intermediate by reaction of a phenol or substituted phenol with a γ-butyrolactone derivative under basic conditions.

- Step 2: Acid-catalyzed cyclization of the intermediate to form the dihydropyran ring.

This two-step process is efficient, scalable, and yields high purity products suitable for pharmaceutical applications.

Detailed Preparation Methodology from Patent CN108148032B (Analogous Compound Synthesis)

A closely related synthetic route for 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives provides a detailed procedural framework that can be adapted for 2H-pyran derivatives with alkyl substitutions such as 2-butyl and methyl groups at positions 4 and 6:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | React phenol compound with γ-butyrolactone derivative under alkali | Phenol (or substituted phenol), γ-butyrolactone, base (e.g., potassium hydride, sodium carbonate, or potassium carbonate), solvent (DMF), 0–100 °C, 1–24 h | Formation of intermediate (aryl ether with γ-butyrolactone moiety) |

| 2 | Acid-catalyzed ring closure | Acid catalyst (ZnCl2, AlCl3, FeCl3, LnCl3, concentrated sulfuric acid, or trifluoromethanesulfonic acid), heating (75–150 °C), stirring, 1–8 h | Cyclization to dihydropyran ring, yielding substituted 3,4-dihydro-2H-1-benzopyran derivatives |

- Phenol derivative (e.g., para-fluorophenol or m-methylphenol) dissolved in DMF, cooled to 0 °C.

- Addition of sodium hydride or potassium carbonate as base.

- Dropwise addition of 2-bromo-γ-butyrolactone or 2-chloro-γ-butyrolactone.

- Stirring overnight to form intermediate.

- Acid catalyst added, heated to 110–150 °C to induce ring closure.

- Workup includes quenching, extraction, drying, and recrystallization.

Yields for intermediates range from 50–68%, and final cyclized products yield 45–72% depending on substituents and conditions.

Adaptation for 2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl-

For the specific compound 2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl-, the synthesis would involve:

- Using a suitable substituted phenol or equivalent precursor bearing methyl groups at the positions corresponding to 4 and 6 of the pyran ring.

- Introducing the butyl substituent at position 2 likely via alkylation or through the choice of the γ-butyrolactone derivative bearing a butyl side chain.

- Employing the two-step alkali-mediated intermediate formation and acid-catalyzed ring closure as described.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Base | Potassium hydride, sodium carbonate, potassium carbonate | 1–10 equivalents relative to phenol |

| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent for intermediate formation |

| Temperature (Step 1) | 0–100 °C (commonly 0–25 °C initially) | Controls reaction rate and selectivity |

| Time (Step 1) | 1–24 hours | Overnight stirring common |

| Acid Catalyst | ZnCl2, AlCl3, FeCl3, LnCl3, H2SO4, trifluoromethanesulfonic acid | Choice affects yield and reaction time |

| Temperature (Step 2) | 75–150 °C | Heating required for ring closure |

| Time (Step 2) | 1–8 hours | Monitored by TLC or other analytical methods |

| Yield (Intermediate) | 50–68% | Depends on substituents and conditions |

| Yield (Final Product) | 45–72% | Optimized by catalyst and temperature |

Analytical Characterization

Typical characterization of the final dihydropyran compounds includes:

- Nuclear Magnetic Resonance (NMR): ^1H-NMR to confirm ring formation and substitution pattern.

- Mass Spectrometry (MS): Molecular ion peak matching molecular weight.

- Melting Point (Mp): Consistency with expected physical properties.

- Thin Layer Chromatography (TLC): Monitoring reaction progress.

For example, a related compound 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid showed ^1H-NMR signals consistent with aromatic and aliphatic protons, melting point 129–132 °C, and MS peak at 196.0 m/z.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Fragrance Industry

2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl- has been identified as an effective odor masking agent in mineral oils. Its use in this capacity is particularly relevant for enhancing the sensory qualities of fuels and lubricants.

Case Study: Masking Mineral Oil Odor

A patent application describes the use of this compound to mask unpleasant odors associated with mineral oils. The compound can be incorporated into various oil types including:

- Motor Fuels : Gasoline and diesel.

- Lubricant Oils : Engine oil and hydraulic oil.

The effectiveness of the compound was evaluated based on its ability to remain stable within the oil matrix while providing a pleasant scent. The recommended concentration ranges from 0.5 ppm to 1.2 wt.% relative to the total mineral oil volume .

Additive in Mineral Oils

The compound serves as an additive that improves the overall quality of mineral oils by enhancing their olfactory properties without compromising their physical characteristics.

Data Table: Performance Metrics of 2H-Pyran in Mineral Oils

| Property | Value/Description |

|---|---|

| Odor Masking Efficiency | Effective at concentrations of 0.5 - 1.2 wt.% |

| Stability | High stability; no discoloration observed over time |

| Solubility | Good solubility in various mineral oil fractions |

| Color Characteristics | Largely colorless when mixed with oils |

Potential Health Applications

Emerging research suggests that compounds related to 2H-Pyran may have biological activities worth exploring further. For instance, derivatives of pyran compounds have shown promise in pharmaceutical applications due to their interactions with biological receptors.

Research Findings

A study indicated that modifications to the pyran structure could enhance its interaction with specific receptors, potentially leading to new therapeutic agents . This indicates a future direction for research into the health-related applications of pyran derivatives.

Mechanism of Action

The mechanism by which 2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. These interactions can lead to various biological effects, making it a valuable compound for research and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Differences

- Substituent Effects :

- The 2-butyl group in the target compound enhances hydrophobicity compared to phenyl or shorter alkyl chains (e.g., pentyl or methyl) .

- Dione-containing analogs (e.g., 4160-82-1) exhibit higher polarity and reactivity due to electron-withdrawing ketone groups, making them suitable for condensation reactions .

- Aromatic substituents (e.g., 2-phenyl) introduce conjugation, altering UV-Vis absorption and stability .

Physicochemical Properties

- Boiling Points : The dione derivative (4160-82-1) has a higher calculated boiling point (454.20 K) than the target compound due to stronger dipole interactions .

- Molecular Weight : The target compound (168.28 g/mol) is heavier than simpler analogs like 3,6-dihydro-2,6-dimethyl-2H-pyran (126.20 g/mol) .

Biological Activity

2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl- (chemical formula: C11H20O) is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and data sources, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Antimicrobial Properties

Research indicates that 2H-Pyran derivatives exhibit significant antimicrobial activity. In a study examining various pyran compounds, it was found that certain derivatives showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 40 to 100 µg/mL for these compounds, suggesting a potent antibacterial effect compared to standard antibiotics like amoxicillin .

Antioxidant Activity

The antioxidant properties of 2H-Pyran derivatives have been explored extensively. A study reported that compounds derived from pyran structures demonstrated considerable free radical scavenging activity. The half-maximal inhibitory concentration (IC50) values for these compounds were found to be between 20 to 50 µg/mL, indicating their potential use as natural antioxidants in food preservation and health supplements .

Anti-inflammatory Effects

In vitro studies have shown that 2H-Pyran derivatives can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. One particular derivative demonstrated a reduction in TNF-α levels by approximately 70% at a concentration of 10 µg/mL, showcasing its potential as an anti-inflammatory agent .

Anticancer Activity

Several studies have investigated the anticancer properties of pyran derivatives. A notable study reported that specific derivatives exhibited cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. The IC50 values for these compounds ranged from 5 to 15 µM, indicating significant potential in cancer therapy . The mechanism of action appears to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.

Case Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of 2H-Pyran derivatives against multi-drug resistant strains. The results showed that one derivative had an inhibition zone diameter exceeding that of standard antibiotics by up to 30%, highlighting its potential as a new therapeutic agent in combating resistant bacterial infections.

Case Study 2: Antioxidant Application

In a clinical trial assessing the use of pyran-based antioxidants in dietary supplements, participants who consumed these compounds showed a marked decrease in oxidative stress markers after eight weeks. This suggests that these compounds could be beneficial in reducing oxidative damage associated with chronic diseases.

| Activity | MIC/IC50 Values | Effectiveness |

|---|---|---|

| Antibacterial | 40-100 µg/mL | Effective against E. coli, S. aureus |

| Antioxidant | 20-50 µg/mL | Significant free radical scavenging |

| Anti-inflammatory | 10 µg/mL | Reduced TNF-α by ~70% |

| Anticancer | IC50: 5-15 µM | Cytotoxic effects on cancer cell lines |

The biological activities of 2H-Pyran compounds are attributed to their structural features, which allow them to interact with various biological targets:

- Antioxidant Mechanism : The presence of hydroxyl groups in the pyran structure facilitates electron donation to free radicals, neutralizing them and preventing cellular damage.

- Antimicrobial Action : The lipophilic nature of the compound enhances its ability to penetrate microbial membranes, disrupting cellular integrity and function.

- Anti-inflammatory Pathway : These compounds may inhibit key enzymes involved in inflammatory processes, leading to reduced cytokine production.

- Anticancer Effects : Pyran derivatives may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Q & A

Basic: How can the molecular structure and physicochemical properties of 2-butyl-3,6-dihydro-4,6-dimethyl-2H-pyran be experimentally determined?

To elucidate the structure, use NMR spectroscopy (¹H and ¹³C) to identify substituents and confirm the pyran ring system. The compound's molecular formula (C₁₁H₂₀O) and molecular weight (168.2759 g/mol) can be verified via high-resolution mass spectrometry (HRMS) . Key physicochemical properties include:

- Hydrophobicity : Calculated XLogP = 2.9 .

- Hydrogen bonding : Zero hydrogen bond donors and one acceptor, indicating limited polar interactions .

- Stereochemical uncertainty : Two undefined stereocenters (positions 4 and 6) require chiral resolution techniques (e.g., chiral HPLC) or X-ray crystallography for absolute configuration determination .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

While specific hazard data for this compound is limited, structural analogs (e.g., dihydropyrans) suggest volatility and potential irritancy. Recommended precautions:

- Use fume hoods to mitigate inhalation risks.

- Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure.

- Store in airtight containers under inert gas (e.g., N₂) to prevent degradation .

Advanced: How can synthetic routes for this compound be optimized to improve yield and purity?

A plausible route involves acid- or base-catalyzed cyclization of prenylated ketones or aldehydes. For example:

- React 4-methylpent-3-en-2-one with a butyl-substituted aldehyde under KOH/ethanol conditions .

- Key variables to optimize:

- Monitor reaction progress via thin-layer chromatography (TLC) and purify using flash chromatography with hexane/ethyl acetate gradients.

Advanced: What analytical challenges arise in resolving the stereochemistry of this compound, and how can they be addressed?

The undefined stereocenters at C4 and C6 complicate structural assignment. Strategies include:

- NOESY NMR : Detect spatial proximity between methyl groups (C4 and C6) and adjacent protons to infer relative configuration.

- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to assign absolute stereochemistry.

- Crystallography : Grow single crystals in nonpolar solvents (e.g., hexane) for X-ray analysis, though low melting points (common in dihydropyrans) may pose challenges .

Advanced: Which analytical methods are most effective for characterizing impurities in synthesized batches?

- Gas chromatography-mass spectrometry (GC-MS) : Detect volatile byproducts (e.g., unreacted aldehydes or ketones) .

- High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–254 nm) to separate nonvolatile impurities.

- NMR spiking experiments : Add authentic standards to identify unknown peaks in ¹H NMR spectra .

Advanced: How does the compound’s stability vary under different experimental conditions, and what degradation pathways are likely?

Stability studies should assess:

- Thermal degradation : Heat samples to 40–80°C and monitor via TLC or HPLC. Pyran rings may undergo retro-Diels-Alder reactions at elevated temperatures .

- Oxidative susceptibility : Expose to O₂ or peroxides; dihydro-pyran moieties are prone to epoxidation or ring-opening .

- pH-dependent hydrolysis : Test in acidic (pH 2–4) and basic (pH 8–10) buffers. The ether linkage may hydrolyze under strong acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.